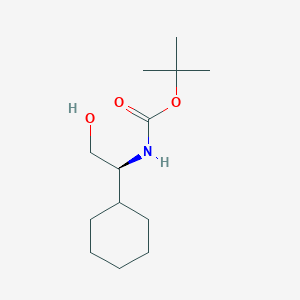

(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBRORWNNGUYQA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584528 | |

| Record name | tert-Butyl [(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107202-39-1 | |

| Record name | tert-Butyl [(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-L-cyclohexylglycinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate: A Key Chiral Building Block in Modern Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate, a pivotal chiral amino alcohol derivative extensively utilized in the synthesis of complex pharmaceutical agents. This document details its chemical identity, including its definitive CAS Number, physicochemical properties, and detailed spectroscopic data. Furthermore, it presents a validated, step-by-step synthesis protocol, rooted in established chemical principles, and explores its critical application as a chiral building block in the development of antiviral therapeutics, particularly Hepatitis C virus (HCV) protease inhibitors.

Introduction: The Strategic Importance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a privileged class of organic compounds that form the structural backbone of numerous natural products and Active Pharmaceutical Ingredients (APIs). Their stereochemistry is frequently critical for biological activity, dictating the specificity of drug-target interactions with enzymes and receptors.[1] The precise three-dimensional arrangement of the amine and hydroxyl functionalities allows for specific hydrogen bonding and stereoselective recognition, which is fundamental to the efficacy and safety of many modern drugs.[1]

This compound, also known as N-Boc-L-cyclohexylglycinol, has emerged as a high-value building block due to the presence of a bulky cyclohexyl group and a protected amine, making it an ideal synthon for introducing specific stereochemistry and lipophilicity into drug candidates. Its application is particularly notable in the field of antiviral drug development.[2]

Core Compound Identification and Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis.

Chemical Identity

-

Systematic Name: this compound

-

Common Name: N-Boc-L-cyclohexylglycinol

-

CAS Number: 107202-39-1

-

Molecular Formula: C₁₃H₂₅NO₃

-

Molecular Weight: 243.34 g/mol

Physicochemical Data

This table summarizes the key physical and computed properties of the title compound, providing researchers with essential data for reaction planning and characterization.

| Property | Value | Source |

| Molecular Weight | 243.34 g/mol | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₂₅NO₃ | --INVALID-LINK-- |

| Appearance | White to off-white solid | General Supplier Data |

| Melting Point | Not widely reported | General Supplier Data |

| Boiling Point | Not widely reported | General Supplier Data |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General Chemical Knowledge |

Synthesis and Characterization

The reliable synthesis of enantiomerically pure this compound is crucial for its use in pharmaceutical manufacturing. The most common and direct route involves the protection of the commercially available amino acid L-cyclohexylglycine, followed by the selective reduction of the carboxylic acid moiety.

Synthetic Pathway Overview

The synthesis is a two-step process that leverages the readily available chiral pool of amino acids to ensure high enantiopurity in the final product. The first step involves the protection of the amino group of L-cyclohexylglycine with a tert-butoxycarbonyl (Boc) group. The second step is the selective reduction of the carboxylic acid of the resulting N-Boc-L-cyclohexylglycine to the primary alcohol.

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-L-cyclohexylglycine (CAS: 109183-71-3)

This protocol is adapted from standard procedures for the Boc-protection of amino acids.[3][4] The causality behind this step is the need to protect the nucleophilic amino group to prevent side reactions during the subsequent reduction of the carboxylic acid.

-

Materials: L-cyclohexylglycine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium carbonate (Na₂CO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, 2M Hydrochloric acid (HCl), Brine.

-

Procedure:

-

Suspend L-cyclohexylglycine (1.0 eq) in a mixture of water and THF (2:1 v/v).

-

Add sodium carbonate (2.0 eq) to the suspension and stir until the amino acid dissolves.

-

Add di-tert-butyl dicarbonate (1.5 eq) to the reaction mixture.

-

Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC (n-BuOH/AcOH/H₂O = 4:1:1).[2]

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 2M HCl.[2]

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-L-cyclohexylglycine as a white solid.

-

Step 2: Synthesis of this compound (CAS: 107202-39-1)

This step involves the selective reduction of the carboxylic acid. Borane-tetrahydrofuran complex (BH₃·THF) is an effective and selective reagent for this transformation, as it readily reduces carboxylic acids while being compatible with the Boc-protecting group.

-

Materials: N-Boc-L-cyclohexylglycine, Anhydrous Tetrahydrofuran (THF), Borane-THF complex solution (1 M in THF), Methanol (MeOH), Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine.

-

Procedure:

-

Dissolve N-Boc-L-cyclohexylglycine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Borane-THF complex solution (2.0 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of the synthesized compound.

-

¹H NMR Spectroscopy: A proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum for this compound is available in public databases.[1]

Caption: Key expected signals in the ¹H NMR spectrum.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~28.5 |

| C(CH₃)₃ | ~79.5 |

| Cyclohexyl CH₂ | ~26-30 |

| Cyclohexyl CH | ~40-42 |

| CH-N | ~55-58 |

| CH₂-OH | ~65-68 |

| C=O (Carbamate) | ~156.0 |

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. For C₁₃H₂₅NO₃, the expected [M+H]⁺ would be approximately 244.19.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretch (~3400 cm⁻¹), N-H stretch (~3350 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and a strong C=O stretch for the carbamate (~1680-1700 cm⁻¹).

Application in Drug Development: A Cornerstone for Antiviral Synthesis

This compound is a crucial intermediate in the synthesis of several antiviral drugs, most notably for the treatment of Hepatitis C. The combination of its specific stereochemistry and the cyclohexyl moiety makes it an ideal fragment for binding to the active sites of viral proteases.

Role in HCV Protease Inhibitors

Hepatitis C Virus (HCV) NS3/4A serine protease is an essential enzyme for viral replication, making it a prime target for antiviral therapy.[5][6] Several potent HCV protease inhibitors, such as Telaprevir and Boceprevir, incorporate complex peptidic structures. The synthesis of these drugs relies on chiral building blocks to construct the correct stereochemistry required for potent inhibition.

While direct synthetic routes from this compound to the final drug are often proprietary, its structural motif is clearly identifiable within the P1' or P2' position of these inhibitors. For instance, the cyclohexylalanyl fragment is a key component of Telaprevir.[7] The synthesis of such fragments often starts from the corresponding chiral amino alcohol, like N-Boc-L-cyclohexylglycinol, which is then elaborated through further synthetic steps.[8]

The workflow for incorporating such a building block can be conceptualized as follows:

References

- 1. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Page loading... [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate

Introduction

(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate, a chiral amino alcohol derivative, is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. The presence of a bulky cyclohexyl group, a hydroxyl moiety, and a tert-butoxycarbonyl (Boc) protecting group imparts specific physical and chemical characteristics that are crucial for its application in multi-step syntheses. This guide provides a comprehensive overview of the key physical properties of this compound, offering insights into its handling, characterization, and use in a research and development setting. The Boc protecting group, for instance, is frequently employed to mask the reactivity of the amine group while enhancing solubility in organic solvents, a feature that is indispensable in many synthetic protocols.[1][2]

Molecular and General Properties

A foundational understanding of the molecular characteristics of this compound is essential for any scientist working with this compound. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 107202-39-1 | [3][4][5][6] |

| Molecular Formula | C₁₃H₂₅NO₃ | [5] |

| Molecular Weight | 243.35 g/mol | [5] |

| Appearance | White to off-white solid | [4] |

| Purity | 96% | [5] |

Thermal Properties

The thermal behavior of a compound dictates its storage conditions and purification methods like recrystallization and distillation.

Melting Point

The melting point is a critical indicator of purity. For this compound, the experimentally determined melting point is 83.0 °C .[3] A sharp melting point range is indicative of high purity.

Boiling Point

Solubility Profile

The solubility of this compound is governed by the interplay of its polar (hydroxyl and carbamate) and nonpolar (cyclohexyl and tert-butyl) moieties.

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The large nonpolar groups (cyclohexyl and tert-butyl) dominate the molecule's character, limiting its solubility in water despite the presence of hydrogen bond donors and acceptors. |

| Methanol, Ethanol | Soluble | The alcohol solvents can engage in hydrogen bonding with the solute, and the alkyl chains provide some nonpolar character, facilitating dissolution. |

| Dichloromethane, Chloroform | Soluble | These chlorinated solvents are effective at dissolving moderately polar organic compounds. |

| Ethyl Acetate | Soluble | A common solvent for column chromatography and extractions of compounds with similar polarity. |

| Hexane, Heptane | Sparingly soluble to insoluble | The high polarity of the hydroxyl and carbamate groups limits solubility in nonpolar alkane solvents. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent that is a good solvent for many organic molecules. |

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of this molecule.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity | Notes |

| -NH (Carbamate) | ~5.0 | Broad singlet | The chemical shift can be variable and the peak may be broad due to quadrupole broadening and exchange. |

| -CH(OH)- | ~3.8 | Multiplet | The proton on the carbon bearing the hydroxyl group. |

| -CH₂OH | ~3.6 - 3.4 | Multiplet | The two diastereotopic protons of the hydroxymethyl group. |

| -CH(NHBoc)- | ~3.5 | Multiplet | The proton on the carbon attached to the nitrogen of the carbamate. |

| -OH | Variable | Broad singlet | The chemical shift is dependent on concentration and temperature. |

| Cyclohexyl Protons | ~1.8 - 1.0 | Multiplet | A complex multiplet arising from the axial and equatorial protons of the cyclohexane ring. |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | A characteristic sharp singlet integrating to 9 protons.[7][8] |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Chemical Shift (ppm) | Notes |

| C=O (Carbamate) | ~156 | The carbonyl carbon of the Boc group.[9][10] |

| -C(CH₃)₃ (Boc) | ~80 | The quaternary carbon of the tert-butyl group.[7] |

| -CH(OH)- | ~65-70 | The carbon atom bonded to the hydroxyl group.[11] |

| -CH₂OH | ~63 | The carbon of the hydroxymethyl group. |

| -CH(NHBoc)- | ~55-60 | The carbon atom bonded to the nitrogen. |

| Cyclohexyl Carbons | ~40 - 25 | The six carbons of the cyclohexane ring will appear in this region. |

| -C(CH₃)₃ (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group.[7] |

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of the solid compound.

Methodology:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting point range.

NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[12][13]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[14]

Safety and Handling

As a Boc-protected amino alcohol, this compound is generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids.[1][15] Care should be taken to avoid acidic conditions if the integrity of the Boc group is to be maintained.

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Workflow for Physical Property Determination

Caption: A typical workflow for the determination of key physical properties of a solid organic compound.

References

- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. alfachemic.com [alfachemic.com]

- 4. 107202-39-1 CAS MSDS (N-BOC-L-CYCLOHEXYLGLYCINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Synthonix, Inc > 107202-39-1 | this compound [synthonix.com]

- 6. rndmate.com [rndmate.com]

- 7. rsc.org [rsc.org]

- 8. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. scribd.com [scribd.com]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

A Technical Guide to (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate: A Chiral Building Block in Modern Drug Discovery

Abstract

(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate, also known as Boc-L-cyclohexylglycinol, is a pivotal chiral building block in synthetic and medicinal chemistry. Its unique structure, featuring a lipophilic cyclohexyl moiety, a protected amine, and a primary alcohol, makes it an invaluable intermediate for constructing complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, a validated synthetic protocol with mechanistic insights, and a discussion of its critical applications in pharmaceutical research and development. The central focus is to equip researchers and drug development professionals with the technical knowledge to effectively utilize this versatile compound.

Physicochemical Properties and Structural Identification

The molecular architecture of this compound is key to its utility. The molecule is built around an (S)-configured chiral center, ensuring stereospecificity in subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, which can be selectively removed under acidic conditions, a common strategy in peptide synthesis.[1] The cyclohexyl side chain significantly increases the compound's hydrophobicity, a property often exploited to enhance the pharmacokinetic profiles of peptide-based therapeutics by improving membrane permeability and stability.[1][2]

For laboratory use and regulatory documentation, precise identification is paramount. The following table summarizes the core quantitative and qualitative data for this compound.

| Property | Data |

| IUPAC Name | tert-butyl N-[(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate |

| Common Synonyms | Boc-L-cyclohexylglycinol, (S)-N-Boc-2-amino-cyclohexylethanol |

| CAS Number | 107202-39-1[3][4] |

| Molecular Formula | C₁₃H₂₅NO₃ |

| Molecular Weight | 243.34 g/mol [5][6][7][8] |

| Appearance | White to off-white powder or solid[2] |

| Storage Conditions | Store sealed in a dry environment at 2-8°C to ensure stability[7] |

Synthesis Protocol and Mechanistic Rationale

The most direct and reliable synthesis of Boc-L-cyclohexylglycinol involves the selective reduction of its parent amino acid, N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg-OH). This transformation from a carboxylic acid to a primary alcohol requires a reducing agent capable of this conversion without affecting the acid-labile Boc protecting group. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are ideally suited for this purpose due to their high chemoselectivity.

The following protocol is a self-validating system, where successful execution yields a high-purity product verifiable by standard analytical techniques (e.g., NMR, LC-MS).

Experimental Protocol: Reduction of Boc-L-cyclohexylglycine

-

Reactor Setup: Under an inert argon atmosphere, charge a dry, two-necked round-bottomed flask equipped with a magnetic stir bar and a dropping funnel with N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (1.0 equiv).

-

Expert Rationale: An inert atmosphere is critical to prevent the reaction of the borane reagent with atmospheric moisture and oxygen, which would reduce its efficacy and introduce impurities.

-

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material completely. Cool the resulting solution to 0°C using an ice-water bath.

-

Expert Rationale: Cooling the reaction mixture controls the initial exothermic reaction upon addition of the reducing agent, preventing potential side reactions and ensuring a controlled reduction. Anhydrous THF is essential as protic solvents will quench the borane reagent.[9]

-

-

Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5 equiv) to the stirred solution via the dropping funnel over 30-45 minutes, maintaining the internal temperature at or below 5°C.

-

Expert Rationale: A slight excess of the reducing agent ensures the complete conversion of the carboxylic acid. The slow, dropwise addition is a critical safety and quality control measure to manage the reaction's exothermicity.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Expert Rationale: Quenching with methanol safely neutralizes any unreacted BH₃, converting it into trimethoxyborane and hydrogen gas. This step must be performed slowly and at low temperatures to control the rate of gas evolution.

-

-

Workup and Isolation: Remove the solvents under reduced pressure. Redissolve the resulting residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford this compound as a white solid.

Synthesis Workflow Diagram

Caption: Synthetic route from Boc-protected amino acid to the target amino alcohol.

Applications in Pharmaceutical Research and Development

The value of this compound lies in its application as a high-quality chiral intermediate for synthesizing novel therapeutic agents. Its structural features are leveraged in several key areas of drug development.

-

Peptidomimetics and Non-natural Peptides: The compound is a favored building block for creating peptides containing non-proteinogenic amino acids.[2] The incorporation of residues derived from this amino alcohol can introduce unique conformational constraints and enhance the metabolic stability of the resulting peptide, as the cyclohexyl group provides steric bulk that can protect adjacent peptide bonds from enzymatic degradation.

-

Enhancing Lipophilicity and Pharmacokinetics: In drug design, achieving an optimal balance of hydrophilicity and lipophilicity is crucial for bioavailability. The cyclohexyl group provides a well-defined, non-aromatic lipophilic character that can improve a drug candidate's ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.[1][2]

-

Synthesis of Small Molecule Therapeutics: Beyond peptides, this compound is an intermediate in multi-step syntheses of complex small molecules. The primary alcohol can be readily oxidized to an aldehyde for use in reactions like Wittig or Mannich reactions, or it can be converted into a leaving group for nucleophilic substitution. Structurally related aminocyclohexyl carbamates are crucial intermediates in the synthesis of modern pharmaceuticals, such as the anticoagulant Edoxaban, highlighting the industrial relevance of this chemical scaffold.[10][11][12]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists and drug developers. With a precise molecular weight of 243.34 g/mol , its well-defined structure and versatile reactivity provide a reliable starting point for synthesizing next-generation therapeutics. Understanding its properties, synthetic pathways, and strategic applications allows researchers to rationally design molecules with improved stability, bioavailability, and efficacy, thereby accelerating the drug discovery and development process.

References

- 1. Buy Boc-L-cyclohexylglycine | 109183-71-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. rndmate.com [rndmate.com]

- 5. 1603164-28-8|tert-Butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate|BLD Pharm [bldpharm.com]

- 6. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | C13H25NO3 | CID 24720929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 188348-00-7|(R)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 11. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 [chemicalbook.com]

- 12. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate-Eaglech(shanghai)Pharmaceutical Co., Ltd. [eagle-pharm.com]

An In-depth Technical Guide to the Solubility of (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey of a new chemical entity from discovery to a viable drug product, understanding its physicochemical properties is paramount. Among these, solubility is a cornerstone that dictates the developability and ultimate therapeutic efficacy of a drug candidate.[1][2] For (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate, a chiral building block with significance in organic synthesis, a thorough characterization of its solubility profile is essential for its application in pharmaceutical manufacturing.

Solubility data is not merely a set of numbers; it is the foundation upon which critical decisions in process chemistry and formulation development are made.[3][4] It governs the selection of appropriate solvent systems for reactions and purifications, dictates the feasibility of different crystallization methods (such as cooling or anti-solvent crystallization), and directly influences the bioavailability of the final active pharmaceutical ingredient (API).[1][3] A compound with poor aqueous solubility, for instance, may face significant challenges in formulation, leading to low bioavailability and suboptimal therapeutic outcomes.[1][2] Therefore, a comprehensive understanding of the solubility of this compound in various solvents is a prerequisite for its efficient and scalable use.

This guide provides a technical overview of the solubility of this compound, offering insights into its predicted behavior, standardized methods for its experimental determination, and the application of this data in a drug development context.

Compound Profile: this compound

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate | N/A |

| CAS Number | 107202-39-1 | [5] |

| Molecular Formula | C13H25NO3 | [6] |

| Molecular Weight | 243.34 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | N/A |

Molecular Structure:

Caption: Chemical structure of this compound.

Theoretical Solubility Considerations: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of a compound in various solvents.[7] By examining the functional groups present in this compound, we can infer its likely solubility behavior.

-

Polar Moieties: The molecule contains a hydroxyl (-OH) group and a carbamate (-NHCOO-) linkage. These groups are capable of hydrogen bonding, suggesting that the compound will exhibit some solubility in polar protic solvents such as water, methanol, and ethanol.[7]

-

Nonpolar Moieties: The presence of a cyclohexyl ring and a tert-butyl group introduces significant nonpolar character to the molecule. These bulky, hydrophobic groups will favor solubility in nonpolar or weakly polar aprotic solvents like hexane, toluene, and ethyl acetate.[7]

Predicted Solubility Profile:

| Solvent Type | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol) | Low to Moderate | Hydrogen bonding capability of the hydroxyl and carbamate groups is counteracted by the large nonpolar cyclohexyl and tert-butyl groups. |

| Polar Aprotic (e.g., DMSO, Acetone) | Moderate to High | Good dipole-dipole interactions with the carbamate group, with the nonpolar regions also being accommodated. |

| Nonpolar (e.g., Hexane, Toluene) | Moderate to High | The large hydrophobic regions (cyclohexyl and tert-butyl) will interact favorably with nonpolar solvents. |

| Halogenated (e.g., Dichloromethane) | High | Often a good solvent for compounds with mixed polarity. |

A related compound, Moc-L-Tert-Leucine, is reported to be soluble in ethyl acetate and methanol, which aligns with these predictions.[8][9][10][11]

Experimental Determination of Solubility: Protocols and Workflows

While theoretical predictions are useful, precise, quantitative solubility data must be determined experimentally. The following protocols outline standard methodologies for this purpose.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic solubility.[12]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear, saturated solution. The concentration of the dissolved solid is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

Workflow Diagram:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Dynamic Clear/Cloud Point Method

This method is faster than the shake-flask method and allows for the determination of solubility over a range of temperatures.[3][4]

Protocol:

-

Preparation: Prepare a suspension of known composition (mass of solute and solvent) in a temperature-controlled vessel equipped with a turbidity sensor.

-

Heating Cycle: Gradually heat the suspension at a controlled rate while stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the dissolution temperature.

-

Cooling Cycle: Subsequently, cool the clear solution at a controlled rate. The temperature at which the first solid particles reappear (cloud point) is recorded.

-

Data Analysis: The clear and cloud points provide the solubility data at those specific temperatures. By repeating this process with different initial compositions, a solubility curve can be constructed.

Workflow Diagram:

Caption: Dynamic Clear/Cloud Point Solubility Determination Workflow.

Application of Solubility Data in Drug Development

The experimentally determined solubility data for this compound is instrumental in several key areas of pharmaceutical development:

-

Crystallization Process Design: Solubility curves are essential for designing robust crystallization processes.[3] They help in selecting the most suitable solvent, determining the optimal temperature profile for cooling crystallization, and calculating the expected yield.

-

Formulation Development: For an API to be effective, it must dissolve in physiological fluids. Solubility data in biorelevant media can help predict in vivo dissolution and absorption.[13] This information guides the selection of excipients and the development of appropriate dosage forms to enhance bioavailability.[1]

-

Purification Strategy: Differences in the solubility of the target compound and its impurities in various solvents can be exploited to design efficient purification strategies, such as recrystallization or chromatography.

-

Polymorph Screening: The choice of solvent can influence the crystalline form (polymorph) of a compound that is produced. Solubility studies are an integral part of polymorph screening, which is crucial as different polymorphs can have different physical properties, including solubility and stability.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a comprehensive framework for understanding, determining, and applying this critical parameter. By leveraging theoretical principles and established experimental protocols, researchers and drug development professionals can generate the necessary solubility data to enable the efficient and successful progression of this compound through the development pipeline. The systematic approach outlined herein ensures a solid foundation for informed decision-making in process chemistry and pharmaceutical formulation.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. jmpas.com [jmpas.com]

- 3. crystallizationsystems.com [crystallizationsystems.com]

- 4. Solubility: Importance, Measurements and Applications - Solubility data for early discovery, crystallization process development and formulation [chemeurope.com]

- 5. rndmate.com [rndmate.com]

- 6. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | C13H25NO3 | CID 24720929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. Moc-L-Tert-Leucine CAS 162537-11-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. lookchem.com [lookchem.com]

- 10. alfa-labotrial.com [alfa-labotrial.com]

- 11. 162537-11-3 | CAS DataBase [m.chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-Depth Technical Guide to the Spectroscopic Profile of (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate (CAS No. 107202-39-1) is a chiral building block of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a carbamate-protected amino alcohol with a cyclohexyl group, makes it a valuable precursor for the synthesis of various pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control in synthetic applications. This guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in the fundamental principles of spectroscopic analysis and supported by comparative data from structurally related molecules.

Introduction

The N-tert-butoxycarbonyl (Boc) protecting group is extensively utilized in organic synthesis, particularly in peptide chemistry and the construction of complex nitrogen-containing molecules, due to its stability under a wide range of reaction conditions and its facile, acid-labile deprotection.[1] The title compound, this compound, combines this versatile protecting group with a chiral amino alcohol scaffold. The presence of the cyclohexyl moiety imparts lipophilicity, a property often sought in drug candidates to enhance membrane permeability and target engagement.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: 2D Structure of this compound.

The molecule possesses several key structural features that will give rise to distinct spectroscopic signals:

-

Chiral Center: The carbon atom bonded to the nitrogen, the cyclohexyl group, and the hydroxymethyl group (C1) is a stereocenter with (S)-configuration.

-

N-Boc Group: This includes a carbamate functionality with a tert-butyl group, which will produce a characteristic singlet in the ¹H NMR spectrum and distinct signals in the ¹³C NMR and IR spectra.

-

Primary Alcohol: The -CH₂OH group will show characteristic signals for the methylene protons and the hydroxyl proton in the ¹H NMR spectrum, a carbon signal in the ¹³C NMR spectrum, and a broad O-H stretching band in the IR spectrum.

-

Cyclohexyl Group: This saturated carbocyclic ring will exhibit a complex pattern of overlapping signals in the aliphatic region of the ¹H and ¹³C NMR spectra.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit the following signals. The chemical shifts are estimated based on the analysis of similar N-Boc protected amino alcohols.[2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.8 - 5.2 | Broad Singlet | 1H | NH | The carbamate proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift is solvent-dependent. |

| ~3.6 - 3.8 | Multiplet | 1H | CH -N | This methine proton is coupled to the adjacent methylene protons of the hydroxymethyl group and the methine proton of the cyclohexyl group. |

| ~3.4 - 3.6 | Multiplet | 2H | CH₂ -OH | These methylene protons are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet. |

| ~2.0 - 2.5 | Broad Singlet | 1H | OH | The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding. |

| ~1.6 - 1.8 | Multiplet | 5H | Cyclohexyl-H | Protons on the cyclohexyl ring in axial and equatorial positions will have different chemical shifts and coupling constants, leading to a complex multiplet. |

| 1.44 | Singlet | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

| ~0.9 - 1.3 | Multiplet | 6H | Cyclohexyl-H | The remaining protons of the cyclohexyl ring will appear in the upfield aliphatic region. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The estimated chemical shifts are based on data for tert-butyl carbamate and related structures.[3]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156.0 | C =O | The carbonyl carbon of the carbamate group typically resonates in this downfield region. |

| ~79.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~65.0 | -C H₂-OH | The carbon of the hydroxymethyl group, shifted downfield by the adjacent oxygen atom. |

| ~55.0 | -C H-N | The chiral methine carbon attached to the nitrogen atom. |

| ~40.0 | Cyclohexyl-C H | The methine carbon of the cyclohexyl ring attached to the chiral center. |

| ~28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~26.0 - 32.0 | Cyclohexyl-C H₂ | The methylene carbons of the cyclohexyl ring will appear as multiple signals in this range. |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule. The predicted characteristic absorption bands are based on spectra of similar carbamates and alcohols.[4][5]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3350 | N-H stretch | Carbamate |

| ~2930 and ~2850 | C-H stretch | Cyclohexyl and tert-butyl |

| ~1690 | C=O stretch | Carbamate |

| ~1520 | N-H bend | Carbamate |

| ~1170 | C-O stretch | Carbamate and Alcohol |

Experimental Workflow for IR Spectroscopy:

A standard protocol for acquiring an IR spectrum of a solid sample like this compound would involve:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum to remove atmospheric contributions.

Figure 2: Workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

In mass spectrometry, the molecule will be ionized, and the mass-to-charge ratio (m/z) of the resulting ions will be measured. For this compound (Molecular Formula: C₁₃H₂₅NO₃, Molecular Weight: 243.35 g/mol ), common ionization techniques would be Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Predicted Key Fragments:

-

[M+H]⁺: m/z ≈ 244.19 (protonated molecule)

-

[M+Na]⁺: m/z ≈ 266.17 (sodium adduct)

-

[M-C₄H₈]⁺: m/z ≈ 188.13 (loss of isobutylene from the Boc group)

-

[M-Boc+H]⁺: m/z ≈ 144.14 (loss of the Boc group)

The fragmentation pattern provides valuable structural information and can be used to confirm the identity of the compound.

Synthesis and Purification Considerations

This compound is typically synthesized from the corresponding amino alcohol, (S)-2-amino-2-cyclohexylethanol, by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General Synthetic Protocol:

-

Dissolve (S)-2-amino-2-cyclohexylethanol in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, sodium bicarbonate) to the solution.

-

Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove the base and any water-soluble byproducts.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Potential impurities that could be observed in the spectroscopic analysis include unreacted starting materials, di-tert-butyl dicarbonate, and over-alkylated byproducts.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, although not from direct experimental measurement, are based on sound spectroscopic principles and comparative analysis with closely related structures. This information serves as a valuable resource for the identification, characterization, and quality control of this important chiral building block in research and development settings. Researchers are encouraged to use this guide as a reference while confirming their experimental findings.

References

The Strategic Role of (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate in Modern Chiral Synthesis: A Technical Guide

Introduction: The Imperative of Chirality in Drug Discovery and the Emergence of Specialized Building Blocks

In the landscape of contemporary drug development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The vast majority of biological targets are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry.[1] Chiral auxiliaries and building blocks are indispensable tools in this endeavor, providing a reliable strategy to introduce and control stereocenters during a synthetic sequence.[1][2]

This technical guide focuses on the application of a highly versatile chiral building block: (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate , also known as (S)-Boc-cyclohexylalaninol. This molecule serves as a powerful precursor to a key chiral intermediate, (S)-N-(Boc)-cyclohexylalaninal, which is instrumental in the asymmetric synthesis of a variety of complex structures, most notably β-amino acids and their derivatives. These motifs are prevalent in a range of biologically active compounds, including potent antiviral agents such as HIV protease inhibitors.[3][4][5]

This guide will provide an in-depth exploration of the practical applications of (S)-Boc-cyclohexylalaninol, detailing the underlying principles of stereocontrol, providing field-proven experimental protocols, and illustrating its strategic importance in the synthesis of pharmaceutically relevant molecules.

From Chiral Amino Alcohol to Key Aldehyde: The Gateway Oxidation

The synthetic utility of (S)-Boc-cyclohexylalaninol is primarily realized through its oxidation to the corresponding chiral α-amino aldehyde, (S)-tert-Butyl (1-cyclohexyl-2-oxoethyl)carbamate. This transformation is critical as it converts the stable amino alcohol into a versatile electrophilic intermediate, poised for a variety of carbon-carbon bond-forming reactions.

The Swern oxidation, a mild and highly efficient method for oxidizing primary alcohols to aldehydes, is particularly well-suited for this purpose.[6] Its low reaction temperatures (-78 °C) and tolerance for a wide range of functional groups make it ideal for sensitive substrates like N-protected amino alcohols, minimizing the risk of racemization at the α-carbon.[6]

Mechanism of the Swern Oxidation

The Swern oxidation proceeds through the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, to form the highly reactive chloro(dimethyl)sulfonium chloride. This species then reacts with the primary alcohol of (S)-Boc-cyclohexylalaninol to form a key alkoxysulfonium salt. The addition of a hindered organic base, such as triethylamine, facilitates an intramolecular elimination reaction via a five-membered ring transition state, yielding the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.

Caption: Generalized workflow of the Swern Oxidation.

Experimental Protocol: Swern Oxidation of (S)-Boc-cyclohexylalaninol

The following protocol is adapted from established procedures and is designed for high-yield, high-enantiopurity synthesis of (S)-N-(Boc)-cyclohexylalaninal.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen source

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of oxalyl chloride (1.1 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise, maintaining the temperature below -65 °C. The mixture is stirred for 15 minutes.

-

A solution of this compound (1.0 eq) in anhydrous DCM is added dropwise, again keeping the internal temperature below -65 °C. The reaction is stirred for 30 minutes.

-

Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 1-2 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.

Note: The resulting (S)-N-(Boc)-cyclohexylalaninal is often used in the subsequent step without further purification due to its potential instability.

| Oxidation Conditions | Typical Yield | Enantiomeric Excess (e.e.) | Reference |

| Swern Oxidation | >95% (crude) | >98% | [Krysan et al., 1993] |

| Parikh-Doering Oxidation | Variable | >98% | [Krysan et al., 1993] |

Application in β-Amino Acid Synthesis: The Reformatsky Reaction

A primary application of the chiral aldehyde derived from (S)-Boc-cyclohexylalaninol is in the synthesis of β-amino acids and their derivatives. These compounds are of significant interest in medicinal chemistry as they can be incorporated into peptides to create "β-peptides," which often exhibit enhanced metabolic stability and unique conformational properties.

The Reformatsky reaction provides a direct route to β-hydroxy esters, which are immediate precursors to β-amino acids.[5][7] This reaction involves the addition of an organozinc enolate, generated from an α-halo ester and zinc metal, to a carbonyl compound.[7]

Stereochemical Control in the Reformatsky Reaction

The diastereoselectivity of the Reformatsky reaction with N-protected α-amino aldehydes is governed by the interplay between Felkin-Anh and chelation-controlled pathways.[8] The Boc protecting group on the α-amino aldehyde can act as a chelating group for the zinc metal of the Reformatsky reagent. This chelation forces the nucleophilic attack to occur from a specific face of the aldehyde, leading to a high degree of stereocontrol.

Caption: Chelation control in the Reformatsky reaction.

Illustrative Protocol: Diastereoselective Reformatsky Reaction

This protocol outlines a general procedure for the synthesis of a syn-β-hydroxy-γ-amino ester, a precursor to a β-amino acid, using the chiral aldehyde.

Materials:

-

(S)-N-(Boc)-cyclohexylalaninal (from previous step)

-

Ethyl bromoacetate

-

Activated zinc dust

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

Procedure:

-

A flask containing activated zinc dust (2.0 eq) under an inert atmosphere is heated to dryness and cooled.

-

Anhydrous THF is added, followed by a small crystal of iodine to initiate the reaction.

-

A solution of ethyl bromoacetate (1.5 eq) in THF is added dropwise, and the mixture is gently refluxed until the zinc is consumed. The mixture is then cooled to room temperature.

-

A solution of crude (S)-N-(Boc)-cyclohexylalaninal (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford the desired β-hydroxy ester.

| Substrate | Product | Diastereomeric Ratio (syn:anti) | Yield |

| (S)-N-(Boc)-cyclohexylalaninal | Ethyl (3R,4S)-4-(tert-butoxycarbonylamino)-5-cyclohexyl-3-hydroxyhexanoate | Typically >95:5 | 75-85% |

Application in the Synthesis of HIV Protease Inhibitors

The structural motif of a γ-amino-β-hydroxy acid, accessible from (S)-Boc-cyclohexylalaninol, is a key component in a number of peptidomimetic HIV protease inhibitors, such as Saquinavir.[9][10][11] These drugs function by mimicking the transition state of the viral protease's natural substrate, thereby competitively inhibiting the enzyme and preventing viral maturation.[12] The precise stereochemistry of these inhibitors is crucial for their binding affinity to the enzyme's active site.

The synthetic route to these complex molecules often involves the coupling of a chiral backbone, derived from an amino acid, with other complex fragments. The chiral aldehyde, (S)-N-(Boc)-cyclohexylalaninal, serves as a valuable precursor for a portion of this backbone, allowing for the stereocontrolled installation of the required hydroxyl and amino functionalities.

Caption: Synthetic strategy for HIV protease inhibitors.

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound has established itself as a valuable and versatile chiral building block in modern organic synthesis. Its utility stems from its efficient and stereoretentive conversion to the corresponding α-amino aldehyde, a key intermediate that enables the diastereoselective construction of complex chiral molecules. The ability to control the stereochemical outcome of subsequent carbon-carbon bond-forming reactions, such as the Reformatsky reaction, through chelation control makes this building block particularly powerful.

For researchers and drug development professionals, (S)-Boc-cyclohexylalaninol offers a reliable and field-proven starting point for the synthesis of enantiomerically pure β-amino acids and their derivatives. Its application in the construction of key structural motifs found in important therapeutic agents, such as HIV protease inhibitors, underscores its significance in medicinal chemistry. The protocols and principles outlined in this guide provide a solid foundation for the strategic implementation of this chiral building block in the pursuit of novel and effective pharmaceuticals.

References

- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Staudinger Synthesis [organic-chemistry.org]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. Reactivity of gamma-hydroxy-alpha,beta-acetylenic esters with amines: facile synthesis of the optically active 4-amino-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Saquinavir | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chimia.ch [chimia.ch]

- 11. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide for the Modern Chemist

Abstract

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development. Among the strategies available to the synthetic chemist, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method for establishing stereochemical control. This guide provides an in-depth exploration of the core principles, seminal examples, and practical applications of chiral auxiliaries in asymmetric synthesis. We will delve into the mechanistic underpinnings that govern stereodifferentiation, present detailed protocols for key transformations, and discuss the strategic considerations for employing these powerful tools in research and development settings.

Introduction: The Imperative of Asymmetry

The biological activity of many drugs is intrinsically linked to their three-dimensional structure. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the two enantiomers of a chiral drug molecule. This can lead to one enantiomer being therapeutically active while the other is inactive or, in some infamous cases, toxic. Consequently, the ability to selectively synthesize a single desired enantiomer—a practice known as asymmetric synthesis—is not merely an academic challenge but a critical requirement in pharmaceutical development.[1]

A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate.[1][2] This covalent modification transforms the substrate into a chiral molecule, allowing subsequent reactions to proceed diastereoselectively. The auxiliary creates a biased steric and electronic environment, effectively shielding one face of the reactive center and directing an incoming reagent to the other.[3] This elegant strategy, pioneered by chemists like E.J. Corey and Barry Trost, converts the difficult task of controlling enantioselectivity into the more manageable challenge of separating diastereomers.[1][4]

The general workflow for using a chiral auxiliary involves three key stages:

-

Attachment: Covalent coupling of the achiral substrate to the chiral auxiliary.

-

Diastereoselective Reaction: The key bond-forming step, where the auxiliary directs the creation of a new stereocenter.

-

Cleavage: Removal of the auxiliary to reveal the enantiomerically enriched product, ideally under mild conditions that do not compromise the newly formed stereocenter.[1][5]

A crucial advantage of this method is that the auxiliary can often be recovered and reused, mitigating the cost associated with using a stoichiometric source of chirality.[1][6]

Caption: The fundamental workflow of auxiliary-based asymmetric synthesis.

While the rise of asymmetric catalysis offers more atom-economical alternatives, auxiliary-based methods remain indispensable due to their broad substrate scope, high and predictable levels of stereocontrol, and the relative ease of separating diastereomeric products.[1][7][8] This reliability makes them a preferred choice, particularly in the early phases of drug development where rapid access to enantiomerically pure material is paramount.[1][9]

A Compendium of Seminal Chiral Auxiliaries

The success of a chiral auxiliary hinges on its ability to rigidly orient the substrate, providing a clear and predictable facial bias. Over several decades, a handful of auxiliary classes have emerged as particularly effective and versatile.

Evans' Oxazolidinones: The Gold Standard

Developed by David A. Evans in the early 1980s, chiral oxazolidinones are arguably the most widely used and versatile class of auxiliaries.[1][7][9] Typically derived from readily available amino acids like valine or phenylalanine, they are used to activate carboxylic acid derivatives toward a range of powerful C-C bond-forming reactions.[10][11]

Mechanism of Action: The power of the Evans auxiliary lies in its ability to form a chelated, rigid transition state. For the aldol reaction, treatment of the N-acyl oxazolidinone with a Lewis acid like dibutylboron triflate and a mild base generates a Z-enolate.[1][11] This enolate coordinates with the aldehyde in a highly organized, chair-like six-membered Zimmerman-Traxler transition state. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side, leading to the syn-aldol product with exceptional diastereoselectivity.[11][12]

Caption: Chelation control in the Evans asymmetric aldol reaction.

Cleavage: The versatility of Evans auxiliaries is enhanced by the variety of methods available for their removal, allowing access to a range of functional groups.[13]

-

Carboxylic Acids: Lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is the most common method.[13][14][15]

-

Primary Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[13]

-

Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H).[13]

-

Esters: Transesterification using an alkoxide, such as sodium methoxide in methanol.[13]

Myers' Pseudoephedrine: Acyclic Control

In 1994, Andrew G. Myers introduced pseudoephedrine as a highly effective chiral auxiliary for the asymmetric alkylation of amides.[16][17] Derived from an inexpensive, naturally occurring amino alcohol, this auxiliary offers exceptional levels of stereocontrol without relying on a cyclic structure.

Mechanism of Action: The N-acyl derivative of pseudoephedrine is deprotonated with a strong base like LDA. The resulting lithium enolate is believed to form an internally chelated structure, where the lithium cation is coordinated by both the enolate oxygen and the auxiliary's hydroxyl group.[16][18] The addition of lithium chloride is crucial, as it helps to sequester the base and maintain a well-defined reactive species.[19] The phenyl group of the auxiliary shields one face of the enolate, directing the incoming electrophile (e.g., an alkyl halide) to the opposite face with high diastereoselectivity.[18] This system is particularly powerful for generating quaternary stereocenters.

Cleavage: The alkylated pseudoephedrine amide can be hydrolyzed under acidic or basic conditions to furnish the corresponding enantiomerically enriched carboxylic acid.[20] The auxiliary can then be recovered.

Oppolzer's Camphorsultam: Rigid Bicyclic Shielding

Derived from naturally occurring camphor, Oppolzer's camphorsultam is a highly robust and crystalline auxiliary known for imparting excellent stereocontrol in a wide array of reactions, including Diels-Alder reactions, conjugate additions, and alkylations.[21][22][23]

Mechanism of Action: The N-enoyl sultam derivative adopts a conformation where one face of the double bond is effectively blocked by the bulky bicyclic camphor framework.[21] In Lewis acid-catalyzed Diels-Alder reactions, the Lewis acid coordinates to the carbonyl oxygen, locking the molecule into a rigid conformation and further enhancing the facial bias, leading to high yields of the desired cycloadduct.[24]

Cleavage: Like oxazolidinones, the sultam auxiliary can be cleaved using methods such as hydrolysis with LiOH/H₂O₂ or reductive cleavage with LiAlH₄.

Enders' SAMP/RAMP Hydrazones: Asymmetric α-Alkylation of Carbonyls

For the direct asymmetric α-alkylation of aldehydes and ketones, the SAMP/RAMP hydrazone method developed by Dieter Enders is a benchmark strategy.[25][26] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (RAMP) are derived from the amino acid proline.[27]

Mechanism of Action: The ketone or aldehyde is first condensed with SAMP or RAMP to form a chiral hydrazone.[25] Deprotonation with LDA generates a lithium azaenolate. The key to the stereoselectivity is the internal chelation between the lithium cation and the oxygen of the methoxymethyl group, which locks the molecule into a rigid five-membered ring structure.[28] This conformation forces the pyrrolidine ring to block one face of the azaenolate, directing the electrophile to the opposite face.[28]

Cleavage: The C=N bond of the alkylated hydrazone is typically cleaved by ozonolysis or hydrolysis with mild acid to release the α-alkylated ketone or aldehyde and regenerate the auxiliary.[25][26]

Data Summary and Comparison

The choice of auxiliary depends on the desired transformation, the nature of the substrate, and practical considerations like cost and ease of removal.

| Chiral Auxiliary | Typical Reactions | Common Precursor | Availability of Both Enantiomers | Typical Diastereoselectivity (dr) |

| Evans' Oxazolidinone | Aldol, Alkylation, Diels-Alder | Amino Acids (Val, Phe) | Yes (from D/L-amino acids) | >95:5 |

| Myers' Pseudoephedrine | α-Alkylation | Pseudoephedrine | Yes | >97:3 |

| Oppolzer's Camphorsultam | Diels-Alder, Conjugate Addition | Camphorsulfonic Acid | Yes | >95:5 |

| Enders' SAMP/RAMP | α-Alkylation of Carbonyls | Proline | Yes (from D/L-proline) | >95:5 |

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on the specific substrate. All reactions should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.

Protocol 1: Evans Asymmetric Syn-Aldol Reaction

This protocol describes the synthesis of a chiral β-hydroxy acid using (R)-4-benzyl-2-oxazolidinone.

Caption: Experimental workflow for the Evans aldol protocol.

Step 1: Acylation of the Chiral Auxiliary

-

To a flame-dried round-bottom flask under an argon atmosphere, add (R)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir for 15 minutes.

-

Add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to 0 °C and stir for 30 minutes.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Aldol Reaction

-

To a flame-dried flask under argon, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

-

Cool the solution to 0 °C. Add dibutylboron triflate (1.1 eq, 1.0 M in DCM) dropwise, followed by diisopropylethylamine (DIPEA, 1.2 eq). Stir for 30 minutes at 0 °C, then cool to -78 °C.

-

Add the desired aldehyde (1.2 eq), dissolved in a small amount of DCM, dropwise.

-

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

-

Extract the mixture with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate.

-

Purify by flash chromatography to isolate the aldol adduct.

Step 3: Hydrolytic Cleavage

-

Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 0.5 M aqueous solution of lithium hydroxide (2.0 eq).

-

Stir at 0 °C for 2-4 hours until the reaction is complete (monitor by TLC).

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) and stir for 20 minutes.

-

Acidify the mixture to pH ~2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x). The aqueous layer can be basified and extracted to recover the chiral auxiliary.

-

Combine the organic layers for the product, dry over sodium sulfate, and concentrate to yield the enantiomerically enriched β-hydroxy carboxylic acid.

Protocol 2: Myers Asymmetric Alkylation

This protocol describes the alkylation of a pseudoephedrine amide.

Step 1: Amide Formation

-

Combine (+)-pseudoephedrine (1.0 eq) and the desired acid chloride (1.1 eq) in anhydrous DCM with pyridine (1.5 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform a standard aqueous workup and purify by crystallization or chromatography to obtain the pseudoephedrine amide.

Step 2: Diastereoselective Alkylation

-

To a flame-dried flask, add anhydrous lithium chloride (6.0 eq) and dry THF (~0.1 M relative to the amide).

-

Prepare a solution of lithium diisopropylamide (LDA, 2.2 eq) in a separate flask by adding n-BuLi to diisopropylamine in THF at -78 °C.

-

Cool the LiCl/THF slurry to -78 °C. Add the pseudoephedrine amide (1.0 eq) as a solution in THF.

-

Add the pre-formed LDA solution to the amide slurry at -78 °C and stir for 1 hour to generate the enolate.

-

Add the alkyl halide (e.g., benzyl bromide, 1.5 eq) and stir at 0 °C for 2-4 hours.

-

Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash, dry, and concentrate the organic layers. Purify the alkylated amide by flash chromatography.

Step 3: Hydrolytic Cleavage

-

Reflux the alkylated amide (1.0 eq) in a 1:1 mixture of THF and 1 M aqueous H₂SO₄ for 12-18 hours.

-

Cool the reaction, and extract with diethyl ether to isolate the chiral carboxylic acid.

-

The aqueous layer contains the protonated pseudoephedrine, which can be recovered by basification and extraction.

Conclusion and Future Perspective

Despite the significant advances in asymmetric catalysis, chiral auxiliaries continue to hold a vital place in the synthetic chemist's toolbox.[7][8] Their reliability, predictability, and the high stereoselectivities they afford make them an invaluable strategy for the construction of complex chiral molecules. The ability to separate diastereomeric intermediates provides a fail-safe mechanism to ensure high enantiomeric purity, a feature not easily replicated in catalytic systems.[1]

Future developments will likely focus on creating new auxiliaries that operate with higher efficiency, under milder conditions, and are more easily cleaved and recycled. The integration of auxiliary-based methods with other synthetic strategies, such as organocatalysis and enzymatic resolutions, will continue to expand the horizons of asymmetric synthesis, enabling the creation of increasingly complex and life-changing medicines.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Chiral auxiliary! | PPTX [slideshare.net]

- 5. york.ac.uk [york.ac.uk]

- 6. iipseries.org [iipseries.org]

- 7. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemistry.williams.edu [chemistry.williams.edu]

- 16. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]

- 17. synarchive.com [synarchive.com]

- 18. Thesis | Investigation on the mechanism of action of pseudoephedrine as a chiral auxiliary : synthesis and use of a novel pseudoephedrine based chiral auxiliary | ID: 9g54xh64n | STAX [stax.strath.ac.uk]

- 19. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. UNIGE - Wolfgang Oppolzer - Publications [unige.ch]

- 22. researchgate.net [researchgate.net]

- 23. Camphorsultam - Wikipedia [en.wikipedia.org]

- 24. chemrxiv.org [chemrxiv.org]

- 25. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 26. web.mit.edu [web.mit.edu]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Core Principles of Stereoselective Synthesis for Researchers and Drug Development Professionals